5-Fluoro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family. This compound is characterized by its unique structural features, which include a fluorine atom at the 5-position and a naphthyl group at the 3-position. Quinazolinones are recognized for their diverse biological activities and are frequently investigated in medicinal chemistry due to their potential therapeutic properties. The compound has been evaluated for various biological activities, including anticancer properties and inhibition of specific enzymes related to metabolic syndromes .
The compound can be synthesized through various methods involving reactions of ortho-fluorobenzamides with amines or other nucleophiles, leading to the formation of quinazolinone derivatives. The synthesis often involves base-promoted reactions under specific conditions, highlighting its versatility in medicinal applications .
5-Fluoro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one is classified as a quinazolinone derivative. Quinazolinones are a class of compounds known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This specific compound's structural modifications enhance its biological activity and specificity against certain targets .
The synthesis of 5-Fluoro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one can be achieved through several methodologies:
The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice. For instance, reactions may be conducted at temperatures around 135 °C for optimal yields . Characterization of the synthesized compound is performed using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structure and purity.
The molecular structure of 5-Fluoro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one features:
The molecular formula is , with a molecular weight of approximately 284.29 g/mol. The compound exhibits distinct spectral characteristics in nuclear magnetic resonance and infrared spectroscopy, confirming its structural integrity .
5-Fluoro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one participates in various chemical reactions:
Reactions involving this compound often require specific conditions such as temperature control and choice of solvents to optimize yields and selectivity .
The mechanism of action for 5-Fluoro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one involves its interaction with biological targets:
In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, indicating its potential as an anticancer agent .
5-Fluoro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one typically appears as a yellowish solid. Its melting point and solubility characteristics are crucial for determining its suitability for pharmaceutical formulations.
The chemical properties include:
Relevant data from spectral analyses confirm these properties, providing insight into its behavior in biological systems .
5-Fluoro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one has several applications in scientific research:
The quinazolinone nucleus, a fused bicyclic benzo[4,5]pyrimidin-4(3H)-one system, has been a cornerstone of medicinal chemistry since its first synthesis in 1869 by Griess via anthranilic acid and cyanogen reactions [1] [5]. This scaffold transitioned from chemical curiosity to therapeutic relevance with the isolation of febrifugine—a natural quinazolinone alkaloid from Dichroa febrifuga—which demonstrated potent antimalarial properties [1]. The 20th century witnessed systematic exploitation of this pharmacophore, leading to clinically validated drugs across multiple therapeutic areas. Notable examples include:
The enduring pharmaceutical value of quinazolinones stems from their synthetic versatility and capacity for structural diversification. Niementowski’s 1895 synthesis (anthranilic acid + amides) and Grimmel-Guinther-Morgan’s condensation (anthranilic acids + amines + PCl₃) established robust routes to 2,3,4-substituted variants [1] [5]. These methods enabled systematic exploration of structure-activity relationships (SAR), revealing that bioactivity is exquisitely sensitive to substitutions at C-2, N-3, and C-4 [7].
4(3H)-Quinazolinones exhibit complex tautomerism (lactam-lactim equilibrium) and are classified based on substitution patterns that dictate physicochemical properties and target engagement [1] [5]:
Table 1: Structural Classification of Bioactive 4(3H)-Quinazolinones
Substitution Pattern | Key Positions | Exemplary Bioactivities | Pharmacological Influence |
---|---|---|---|
2-Substituted | C-2: Alkyl, aryl, amino | Antimicrobial, anticonvulsant | Electron-donating groups enhance π-stacking; steric bulk modulates receptor fit |
3-Substituted | N-3: Alkyl, aryl, heteroaryl | Cytotoxic, anti-inflammatory | Aryl groups enable hydrophobic pocket binding; modulates membrane permeability |
2,3-Disubstituted | C-2 + N-3: Hybrid pharmacophores | Anticancer, α-glucosidase inhibition | Cooperative effects between substituents; optimizes binding affinity |
6/7/8-Substituted | Benzene ring: Halogens, NO₂, CH₃ | Enhanced antimicrobial/cytotoxic | Electronic effects on ring reactivity; halogen atoms improve metabolic stability |
The 4(3H)-quinazolinone core acts as a privileged scaffold due to:
The strategic incorporation of fluorine at C-5 and naphthalen-1-yl at N-3 in quinazolin-4(3H)-one derivatives represents a rational approach to enhance target affinity and pharmacokinetic properties:
Fluorine (C-5 Substituent):
Evidence from SAR studies: 5-Fluoroquinazolinones exhibit 3–5x enhanced antibacterial potency against S. aureus compared to non-halogenated analogs due to improved DNA gyrase binding [3]. Fluorine’s ortho-effect also rigidifies adjacent bonds, pre-organizing the molecule for target engagement.
Naphthalen-1-yl (N-3 Substituent):
Therapeutic synergy: Molecular docking of 3-(naphthalen-1-yl)quinazolin-4(3H)-ones reveals dual binding modes in cyclooxygenase-2 (COX-2): the quinazolinone core H-bonds with Leu677 while the naphthalene moiety occupies the hydrophobic accessory pocket [6]. This dual engagement translates to IC₅₀ values <10 µM in enzyme inhibition assays.
Synthetic considerations: The compound 5-fluoro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one integrates optimal substituents:
Table 2: Comparative Synthetic Routes for 5-Fluoro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one
Method | Reagents/Conditions | Yield (%) | Green Metrics | Advantages/Limitations |
---|---|---|---|---|
Niementowski Synthesis | 5-Fluoroanthranilic acid + naphthyl isocyanate, 130°C, 6h | 65–78 | Moderate (E-factor 18) | One-pot; but requires high temperature |
Microwave-Assisted | 2-Amino-4-fluorobenzamide + naphthaldehyde, [BMIm]BF₄, 300W, 15min | 92 | Excellent (E-factor 8) | Rapid, high yield; ionic liquid cost |
TEOA-Catalyzed | 5-Fluoroistatoic anhydride + naphthaldehyde + acetamide, H₂O, reflux, 3h | 85 | Outstanding (E-factor 5) | Aqueous medium; NaCl enhances micelle formation |
Metal-Catalyzed | CuBr₂ (20 mol%), toluene, 80°C, 24h | 74 | Poor (E-factor 32) | Precise stereocontrol; but long reaction time |
The convergence of fluorine’s electronic optimization and naphthalene’s spatial functionality in this hybrid architecture creates a promising template for developing novel enzyme inhibitors (e.g., α-glucosidase, COX-2, LDHA) and antimicrobial/anticancer agents with enhanced pharmacodynamic profiles [4] [6]. Preclinical data indicates such compounds exploit multiple mechanisms: intercalation, enzyme inhibition, and protein binding disruption.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: